molecular formula C10H9NO B3043648 Chroman-2-carbonitrile CAS No. 89197-58-0

Chroman-2-carbonitrile

Cat. No. B3043648
CAS RN: 89197-58-0
M. Wt: 159.18 g/mol
InChI Key: PSODBWOLLYALSQ-UHFFFAOYSA-N
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Description

Chroman-2-carbonitrile, also known as 2-Cyano-1,2-dihydrobenzo[b]furan, is an organic compound with a molecular formula of C10H7NO. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of Chroman-2-carbonitrile involves a doubly decarboxylative, photoredox process. This reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere are key parameters for the success of the developed transformation .


Molecular Structure Analysis

The molecular structure of Chroman-2-carbonitrile was established unambiguously through single crystal X-ray measurements . The compound crystallized in the Triclinic, P-1, with dimensions a = 8.7171 (4) Å, b = 10.9509 (5) Å, c = 19.5853 (9) Å .


Chemical Reactions Analysis

Chroman-2-carbonitrile undergoes a variety of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substitified-chroman-4-ones .


Physical And Chemical Properties Analysis

Chroman-2-carbonitrile has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Chemical Transformations and Synthesis

Chroman-2-carbonitrile and its derivatives are primarily involved in various chemical synthesis processes. The study of chromone-3-carbonitrile with cyclohexanediones resulted in the synthesis of bis[1]chromenophenanthrolines, showcasing its utility in creating complex organic compounds (Ibrahim & El-Gohary, 2016). Similarly, reactions of 6-methylchromone-3-carbonitrile under nucleophilic conditions yielded various heterocyclic systems, indicating the versatility of chroman-2-carbonitrile derivatives in organic synthesis (Ibrahim & El-Gohary, 2016).

Antioxidant and Antiperoxidant Activity

6-Hydroxychroman-2-carbonitrile compounds have been synthesized and studied for their antiperoxidant activity. These compounds offer significant protection against myocardial phospholipid peroxidation, highlighting their potential therapeutic applications (Janero et al., 1990).

Inhibition of Cell Proliferation

Research on tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives has revealed their ability to inhibit vascular smooth muscle cell proliferation through a nonantioxidant mechanism. This suggests potential applications in the treatment of vascular diseases (Boscoboinik et al., 1995).

Corrosion Inhibition

2H-chromen-2-one and its nitrile substituted compound 2-Oxo-2H-chromen-3-carbonitrile have been studied as corrosion inhibitors. The substitution of a CN group in these compounds significantly increases their efficiency as inhibitors, indicating their potential in industrial applications (Fitoz et al., 2017).

Electronic and Optical Properties

Studies involving compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have explored their structural features and optical properties. These studies contribute to the understanding of the electronic and optical behavior of carbonitrile derivatives, which can be crucial for their application in material science and photonic devices (Jukić et al., 2010).

Photovoltaic Applications

The photovoltaic properties of certain chroman-2-carbonitrile derivatives have been investigated, particularly in the context of organic-inorganic photodiode fabrication. This research highlights the potential of these compounds in the development of new photovoltaic materials and devices (Zeyada et al., 2016).

Mechanism of Action

While the exact mechanism of action for Chroman-2-carbonitrile is not explicitly mentioned in the retrieved papers, chromanone derivatives have been found to exhibit a wide range of pharmacological activities .

Safety and Hazards

While specific safety and hazard information for Chroman-2-carbonitrile was not found in the retrieved papers, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

The future directions for Chroman-2-carbonitrile research could involve exploring its potential biological activities further, as well as developing more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, the visible-light synthesis method could be further optimized and expanded .

properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSODBWOLLYALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-2-carbonitrile

Synthesis routes and methods

Procedure details

23.7 g (0.338 mole) of methyl vinyl ketone were added over 5 minutes to a solution of 9.7 g (0.36 mole) of liquid hydrocyanic acid and 34 g of nitromethane whilst stirring, and thereafter 0.5 g of triethylamine was added slowly, first at -20° C. and then at -25° C. The reaction mixture was then kept at -20° C. for 1.5 hours. After acidifying the mixture with 1 g of phosphoric acid, 51.4 g (0.338 mole) of trimethylhydroquinone and 180 g of toluene were added, and 23.0 g (0.338 mole) of BF3 were then passed in over 1.5 hours at -10° C. After stirring for one hour at -5° C., the mixture was brought to room temperature and stirred for 5 hours. Working up by the method described in Example 1 gave pure 2-cyanochromane in 78% yield.
Name
methyl vinyl ketone
Quantity
23.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
51.4 g
Type
reactant
Reaction Step Three
Name
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
180 g
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
solvent
Reaction Step Six
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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